Hydrazine
Overview
Description
Hydrazines are clear, colorless liquids with an ammonia-like odor. There are many kinds of hydrazine compounds, including this compound, 1,1-dimethylthis compound, and 1,2-dimethylthis compound. Small amounts of this compound occur naturally in plants. Most hydrazines are manufactured for use as rocket propellants and fuels, boiler water treatments, chemical reactants, medicines, and in cancer research. Hydrazines are highly reactive and easily catch fire.
This compound, anhydrous appears as a colorless, fuming oily liquid with an ammonia-like odor. Flash point 99 °F. Explodes during distillation if traces of air are present. Toxic by inhalation and by skin absorption. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion. Used as a rocket propellant and in fuel cells.
This compound, aqueous solution, with more than 37% this compound appears as a colorless aqueous solution. May have an ammonia-like odor. Corrosive. Irritates skin and eyes; irritation to the eyes is delayed. Toxic by ingestion and skin absorption.
This compound, aqueous solution, with not more than 37% this compound appears as a colorless aqueous solution containing a maximum of 37% this compound by mass. Has an ammonia-like odor. Corrosive. Contact may irritate skin and eyes. Toxic by ingestion and skin absorption.
This compound is an azane and a member of hydrazines. It has a role as an EC 4.3.1.10 (serine-sulfate ammonia-lyase) inhibitor. It is a conjugate base of a hydrazinium(1+). It is a conjugate acid of a hydrazinide.
Individuals may be exposed to this compound in the workplace or to small amounts in tobacco smoke. Symptoms of acute (short-term) exposure to high levels of this compound may include irritation of the eyes, nose, and throat, dizziness, headache, nausea, pulmonary edema, seizures, and coma in humans. Acute exposure can also damage the liver, kidneys, and central nervous system in humans. The liquid is corrosive and may produce dermatitis from skin contact in humans and animals. Effects to the lungs, liver, spleen, and thyroid have been reported in animals chronically (long-term) exposed to this compound via inhalation. Increased incidences of lung, nasal cavity, and liver tumors have been observed in rodents exposed to this compound. EPA has classified this compound as a Group B2, probable human carcinogen.
This compound is a highly reactive base and reducing agent used in many industrial and medical applications. In biological applications, this compound and its derivatives exhibit antidepressant properties by inhibiting monoamine oxidase (MAO), an enzyme that catalyzes the deamination and inactivation of certain stimulatory neurotransmitters such as norepinephrine and dopamine. In psychiatry, the use of this compound derivatives is limited due to the emergence of the tricyclic antidepressants. (NCI04)
This compound can cause cancer according to an independent committee of scientific and health experts.
Being bifunctional, with two amines, this compound is a key building block for the preparation of many heterocyclic compounds via condensation with a range of difunctional electrophiles. With 2,4-pentanedione, it condenses to give the 3,5-dimethylpyrazole. In the Einhorn-Brunner reaction hydrazines react with imides to give triazoles. This compound is a convenient reductant because the by-products are typically nitrogen gas and water. Thus, it is used as an antioxidant, an oxygen scavenger, and a corrosion inhibitor in water boilers and heating systems. It is also used to reduce metal salts and oxides to the pure metals in electroless nickel plating and plutonium extraction from nuclear reactor waste. This compound is an inorganic chemical compound with the formula N2H4. It is a colourless liquid with an ammonia-like odor and is derived from the same industrial chemistry processes that manufacture ammonia. However, this compound has physical properties that are more similar to those of water. The propanone azine is an intermediate in the Atofina-PCUK synthesis. Direct alkylation of hydrazines with alkyl halides in the presence of base affords alkyl-substituted hydrazines, but the reaction is typically inefficient due to poor control on level of substitution (same as in ordinary amines). The reduction of hydrazones to hydrazines present a clean way to produce 1,1-dialkylated hydrazines.
Scientific Research Applications
Detection and Monitoring : Hydrazine is recognized for its industrial importance and toxicity, necessitating efficient detection methods. A study by Fan et al. (2012) developed a ratiometric fluorescence probe for rapid and sensitive detection of this compound, which can be used in live cells (Fan et al., 2012). Additionally, Ma et al. (2017) reported a near-infrared fluorescent chemodosimeter for simple and effective detection of this compound in solution and living cells (Ma et al., 2017).
Environmental Impact and Degradation : The environmental impact of this compound, especially its degradation in aquatic systems, has been a focus of research due to its widespread industrial use and potential pollution. Slonim and Gisclard (1976) explored its interaction with water and effects on aquatic organisms (Slonim & Gisclard, 1976).
Fluorescent Sensors for Environmental and Biological Systems : The need for efficient fluorescent sensors to detect this compound in environmental and biological systems has grown, given its toxic impact. Zhang et al. (2020) provided an overview of sensor design strategies, emphasizing their applications in detecting this compound (Zhang et al., 2020).
Toxicological Studies : The toxicity of this compound has been investigated in various organisms. Garrod et al. (2005) conducted an integrated metabonomic analysis to assess its toxic effects on the liver, kidneys, and brain of rats (Garrod et al., 2005).
Applications in Cancer Research : Interestingly, this compound sulfate was evaluated in clinical settings for its potential use in cancer patients, although studies by Loprinzi et al. (1994) indicated no significant benefit in treating advanced colorectal cancer or non-small-cell lung cancer (Loprinzi et al., 1994a), (Loprinzi et al., 1994b).
Chemical Synthesis : this compound has been employed in the synthesis of complex chemicals, such as tetrazines, with Yang et al. (2012) demonstrating its use in a metal-catalyzed one-pot synthesis directly from aliphatic nitriles (Yang et al., 2012).
Mechanism of Action
Target of Action
Hydrazine primarily targets the biochemical pathways involved in the formation of hydrazones . It also interacts with carbonyl compounds to form hydrazones .
Mode of Action
This compound interacts with its targets through a series of biochemical reactions . It reacts with a carbonyl to form a hydrazone, a mechanism similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion. The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .
Biochemical Pathways
This compound is involved in several biochemical pathways. It participates in intracellular metabolism and extracellular Cr(VI) reduction . It also plays a role in the biosynthesis of various natural products containing N-N bonds . The biosynthetic pathways consist of two enzymes: flavin-dependent Nw-hydroxylating monooxygenases (NMOs) that produce Nw-hydroxylamine precursors and cupin/MetRS-like enzymes that couple the Nw-hydroxylamines with amino acids via N-N bonds .
Pharmacokinetics
Hydralazine, a this compound derivative, has a bioavailability of 26–50% . It is metabolized in the liver and has an elimination half-life of 2–8 hours, which extends to 7–16 hours in cases of renal impairment . The onset of action is between 5 to 30 minutes . Hydralazine is very unstable in plasma in vitro, with a half-life of approximately 6 minutes at 37°c .
Result of Action
The result of this compound’s action is the formation of hydrazones . It also results in the decrease production of GABA neurotransmitter . In the Wolff–Kishner reaction, this compound is used to convert an aldehyde or ketone into an alkane .
Action Environment
This compound can be released into the environment from places that make, process, or use these chemicals . It is mainly used as a foaming agent in preparing polymer foams, but applications also include its uses as a precursor to pharmaceuticals and agrochemicals, as well as a long-term storable propellant for in-space spacecraft propulsion . Environmental factors such as temperature can influence the stability of this compound, as it is highly reactive and can decompose under certain conditions .
Safety and Hazards
Hydrazines are highly reactive and easily catch fire . Workers may be harmed from exposure to hydrazine . The level of harm depends upon the dose, duration, and work being done . Breathing hydrazines for short periods may cause coughing and irritation of the throat and lungs, convulsions, tremors, or seizures . Breathing hydrazines for long periods may cause liver and kidney damage, as well as serious effects on reproductive organs .
Future Directions
Hydrazine has attracted considerable attention for use in liquid fuel cells . Ideally, this compound could be prepared via direct oxidative coupling of ammonia, but thermodynamic and kinetic factors limit the viability of this approach . A molecular ruthenium catalyst has now flipped the script, circumventing the thermodynamic challenges to selectively generate this compound .
Biochemical Analysis
Biochemical Properties
Hydrazine plays a crucial role in biochemical reactions due to its strong reducing properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can act as an electron donor, forming coordinate bonds with metal ions such as nickel and cobalt . It also reacts with acids to form salts, which are soluble in water and can form complexes with Lewis acids and metal ions . These interactions highlight this compound’s versatility in biochemical processes.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It can cause significant soft tissue injury, pulmonary injury, seizures, coma, and even death upon exposure . At the cellular level, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to cause oxidative stress, leading to cellular damage and apoptosis . Additionally, this compound exposure can result in hepatotoxicity, neurotoxicity, and hemotoxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can form hydrazones with carbonyl compounds, a reaction similar to imine formation . This interaction can inhibit enzyme activity by modifying the active sites of enzymes. Furthermore, this compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and alter gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable but can degrade under certain conditions, such as exposure to ultraviolet radiation . Long-term exposure to this compound in vitro or in vivo can lead to chronic toxicity, including liver and kidney damage, and increased risk of cancer . The stability and degradation of this compound are crucial factors in its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild symptoms such as dizziness and headache . At higher doses, it can lead to severe adverse effects, including convulsions, liver necrosis, and even death . Studies have shown that this compound can cause DNA damage, gene mutations, and chromosome aberrations, leading to tumor growth in animals .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver, where it undergoes acetylation to form monoacetylthis compound and diacetylthis compound . These metabolites can further interact with cellular macromolecules, leading to cellular dysfunction. This compound also depletes ATP and reduced glutathione levels, affecting cellular energy metabolism and antioxidant defenses .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its small size and high reactivity . Once inside the cell, this compound can interact with transporters and binding proteins, affecting its localization and accumulation. This compound’s distribution within tissues is influenced by its chemical properties and the presence of specific transporters .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It can localize to specific cellular compartments, such as the mitochondria, where it exerts its toxic effects . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, influencing its biochemical interactions and cellular effects .
Properties
IUPAC Name |
hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4N2/c1-2/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKJQQAXSVQMHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2H4, H4N2, Array, H2NNH2 | |
Record name | HYDRAZINE, ANHYDROUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5019 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19326 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH NOT MORE THAN 37% HYDRAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19196 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | HYDRAZINE | |
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Record name | hydrazine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Hydrazine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1184-66-3 (sulfate), 13464-80-7 (sulfate[2:1]), 13464-97-6 (mononitrate), 15823-35-5 (phosphate[1:1]), 37836-27-4 (nitrate), 5341-61-7 (di-hydrochloride), 59779-45-2 (phosphate[2:1]), 634-62-8 (tartrate), 7803-57-8 (monohydrate) | |
Record name | Hydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3020702 | |
Record name | Hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
32.046 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrazine, anhydrous appears as a colorless, fuming oily liquid with an ammonia-like odor. Flash point 99 °F. Explodes during distillation if traces of air are present. Toxic by inhalation and by skin absorption. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion. Used as a rocket propellant and in fuel cells., Hydrazine, aqueous solution, with more than 37% hydrazine appears as a colorless aqueous solution. May have an ammonia-like odor. Corrosive. Irritates skin and eyes; irritation to the eyes is delayed. Toxic by ingestion and skin absorption., Hydrazine, aqueous solution, with not more than 37% hydrazine appears as a colorless aqueous solution containing a maximum of 37% hydrazine by mass. Has an ammonia-like odor. Corrosive. Contact may irritate skin and eyes. Toxic by ingestion and skin absorption., Liquid; Other Solid, Colorless, fuming, oily liquid with an ammonia-like odor; [NIOSH], Liquid, COLOURLESS FUMING OILY HYGROSCOPIC LIQUID WITH PUNGENT ODOUR., Colorless, fuming, oily liquid with an ammonia-like odor., Colorless, fuming, oily liquid with an ammonia-like odor. [Note: A solid below 36 °F.] | |
Record name | HYDRAZINE, ANHYDROUS | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH NOT MORE THAN 37% HYDRAZINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Hydrazine | |
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Record name | Hydrazine | |
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Record name | HYDRAZINE | |
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Boiling Point |
236.3 °F at 760 mmHg (EPA, 1998), 113.55 °C, Contracts on freezing. ...One gallon of commercial product weighs 8.38 lbs. ...Dissolves many inorganic substances. ...Forms an azeotropic mixture with water, boiling point (at 760 mm Hg) 120.3 °C, which contains 55 mole-% (68.5 weight-%) N2H4., BP: 56 °C at 71 mm Hg; 170 deg at 5 atm; 200 °C at 10 atm; 236 °C at 20 atm, 114 °C, 236.3 °F, 236 °F | |
Record name | HYDRAZINE, ANHYDROUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5019 | |
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Record name | HYDRAZINE | |
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Record name | Hydrazine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
125.6 °F (EPA, 1998), Emergency Response Guidebook is for "hydrazine, anhydrous." 100 °F, 52 °C (126 °F) - closed cup, 100 °F - open cup, 40 °C c.c., 125.6 °F, 99 °F | |
Record name | HYDRAZINE, ANHYDROUS | |
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URL | https://cameochemicals.noaa.gov/chemical/5019 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Hydrazine | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |
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Record name | HYDRAZINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/347 | |
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Record name | Hydrazine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Miscible (NIOSH, 2023), Miscible with water /1.0X10+6 mg/L/, Very soluble in water, Miscible with methyl, ethyl, propyl, isobutyl alcohols, Very soluble in ethanol, methanol, For more Solubility (Complete) data for Hydrazine (6 total), please visit the HSDB record page., 1000 mg/mL, Solubility in water: miscible, Miscible | |
Record name | HYDRAZINE, ANHYDROUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5019 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hydrazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Hydrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012973 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | HYDRAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Hydrazine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.011 at 59 °F (EPA, 1998) - Denser than water; will sink, 1.0036 g/cu cm, Density: 1.146 at -5 °C/4 °C; 1.0253 at 0 °C/4 °C; 1.024 at 2 °C/4 °C; 1.011 at 15 °C/4 °C; 1.0036 at 25 °C/4 °C; 0.9955 at 35 °C/4 °C, White crystalline powder. MP 198 °C. Density: 1.42. Corrosive. Freely soluble in water, slightly soluble in alcohol /Hydrazine dihydrochloride/, Relative density (water = 1): 1.01, 1.01 | |
Record name | HYDRAZINE, ANHYDROUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5019 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hydrazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HYDRAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HYDRAZINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/347 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Hydrazine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 1.1 | |
Record name | HYDRAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
14.4 mmHg at 77 °F (EPA, 1998), 14.4 [mmHg], 14.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.1, 10 mmHg | |
Record name | HYDRAZINE, ANHYDROUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5019 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hydrazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/55 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Hydrazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HYDRAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HYDRAZINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/347 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Hydrazine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Major impurity is water (up to 2.5%), and up to 0.2% of undefined insoluble material ... | |
Record name | Hydrazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless oily liquid, Colorless fuming, oily liquid ... (Note: A solid below 36 °F), Anhydrous hydrazine is a waxy solid. | |
CAS No. |
302-01-2 | |
Record name | HYDRAZINE, ANHYDROUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5019 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19326 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH NOT MORE THAN 37% HYDRAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19196 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/hydrazine-results-aeglprogram | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Hydrazine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.560 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27RFH0GB4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hydrazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Hydrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012973 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | HYDRAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HYDRAZINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/347 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Hydrazine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/MU6D7B58.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
36 °F (EPA, 1998), 1.54 °C, MP: 127 °C; soluble in water at 25 °C /Hydrazine monohydroiodide/, 2 °C, 36 °F | |
Record name | HYDRAZINE, ANHYDROUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5019 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hydrazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Hydrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012973 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | HYDRAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HYDRAZINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/347 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Hydrazine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.